Superior In Vivo Efficacy Compared to Vancomycin in a Murine MRSA Sepsis Model
In a direct head-to-head comparison, Teixobactin demonstrated significantly superior in vivo potency compared to vancomycin. The protective dose for 50% of animals (PD50) in a murine model of intraperitoneal MRSA infection was found to be more than 13 times lower for Teixobactin [1].
| Evidence Dimension | In Vivo Protective Dose (PD50) |
|---|---|
| Target Compound Data | 0.2 mg/kg |
| Comparator Or Baseline | Vancomycin: 2.75 mg/kg |
| Quantified Difference | 13.75-fold lower dose for Teixobactin |
| Conditions | Mouse model of intraperitoneal MRSA (ATCC 33591) septicemia; single i.v. dose 1 h post-infection; survival assessed at 48 h |
Why This Matters
This substantial increase in in vivo potency suggests a potential for lower and/or less frequent clinical dosing, which can improve patient compliance and reduce systemic toxicity compared to vancomycin.
- [1] Konai, M. M., & Haldar, J. (2020). Chapter 3: Antibiotics discovered from the soil microbiome. In *Drug Discovery Targeting Drug-Resistant Bacteria* (pp. 71-108). Academic Press. View Source
